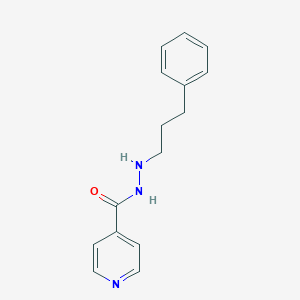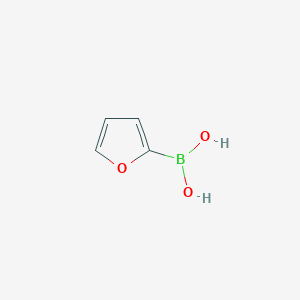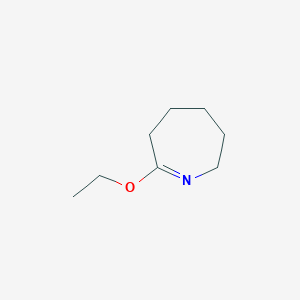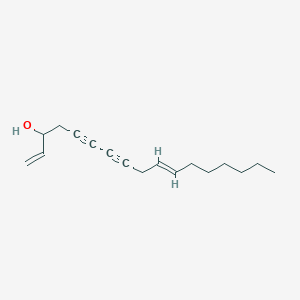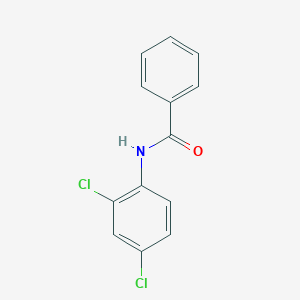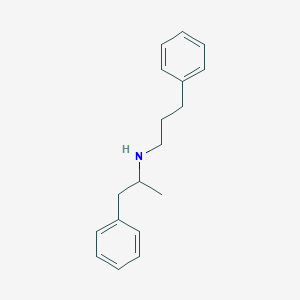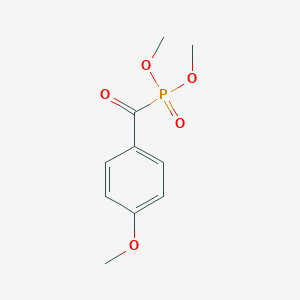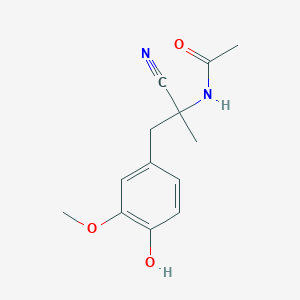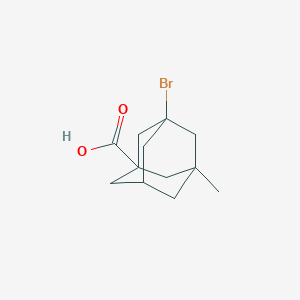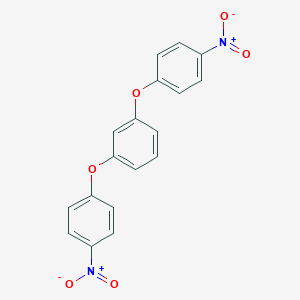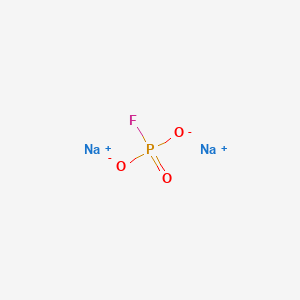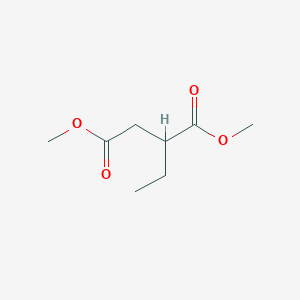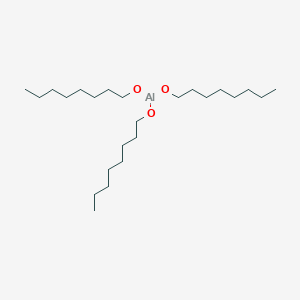
1-Octanol, aluminum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanol, aluminum salt is a chemical compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as octyl aluminum or aluminum octylate, and it is commonly used as a catalyst in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 1-Octanol, aluminum salt is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property allows it to facilitate chemical reactions by increasing the reactivity of the reactants.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Octanol, aluminum salt. However, it is known that this compound is not toxic and is not known to cause any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Octanol, aluminum salt as a catalyst in lab experiments is its high efficiency. It is also easy to handle and has a long shelf life. However, one of the limitations of using this compound is that it is not suitable for reactions that require a strong acid catalyst.
Orientations Futures
There are several future directions for research on 1-Octanol, aluminum salt. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the use of this compound as a catalyst in new types of chemical reactions. Additionally, there is a need for further research on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 1-Octanol, aluminum salt involves the reaction of octanol with aluminum isopropoxide. This reaction takes place in the presence of a strong acid catalyst, such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent, such as ethanol or water. The yield of this reaction is typically high, and the product is of high purity.
Applications De Recherche Scientifique
1-Octanol, aluminum salt has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as the preparation of esters, ethers, and aldehydes. It can also be used in the production of fragrances, flavors, and pharmaceuticals. This compound is also used in the preparation of aluminum oxide thin films for electronic applications.
Propriétés
Numéro CAS |
14624-13-6 |
|---|---|
Nom du produit |
1-Octanol, aluminum salt |
Formule moléculaire |
C24H51AlO3 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
aluminum;octan-1-olate |
InChI |
InChI=1S/3C8H17O.Al/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |
Clé InChI |
ZFYVMCFENKKDFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3] |
SMILES canonique |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3] |
Autres numéros CAS |
14624-13-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



